molecular formula C12H25NO B2393355 N-Butyl-N-ethyl-2-methylpentanamide CAS No. 885907-59-5

N-Butyl-N-ethyl-2-methylpentanamide

Cat. No.: B2393355
CAS No.: 885907-59-5
M. Wt: 199.338
InChI Key: PBWCDRLOAGEEIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butyl-N-ethyl-2-methylpentanamide is an organic compound with the molecular formula C12H25NO It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

Scientific Research Applications

N-Butyl-N-ethyl-2-methylpentanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.

    Industry: It is used in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-ethyl-2-methylpentanamide typically involves the reaction of N-butylamine with 2-methylpentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

N-Butylamine+2-Methylpentanoyl chlorideThis compound+HCl\text{N-Butylamine} + \text{2-Methylpentanoyl chloride} \rightarrow \text{this compound} + \text{HCl} N-Butylamine+2-Methylpentanoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-ethyl-2-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the amide group under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Mechanism of Action

The mechanism of action of N-Butyl-N-ethyl-2-methylpentanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. The compound may also participate in metabolic pathways, undergoing enzymatic transformations that modulate its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-Butyl-N-methylpentanamide: Similar structure but with a methyl group instead of an ethyl group.

    N-Butyl-N-propylpentanamide: Contains a propyl group instead of an ethyl group.

    N-Butyl-N-isopropylpentanamide: Features an isopropyl group in place of the ethyl group.

Uniqueness

N-Butyl-N-ethyl-2-methylpentanamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of butyl and ethyl groups attached to the amide nitrogen provides a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.

Properties

IUPAC Name

N-butyl-N-ethyl-2-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO/c1-5-8-10-13(7-3)12(14)11(4)9-6-2/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWCDRLOAGEEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)C(C)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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